molecular formula C18H17BrN2O2S B1662356 4BP-Tqs

4BP-Tqs

カタログ番号: B1662356
分子量: 405.3 g/mol
InChIキー: YNCXHXYZTLIZTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of 4BP-Tqs can be achieved through a microwave-assisted method. This involves the reaction of 4-bromobenzaldehyde with cyclopentadiene in the presence of a catalyst to form the cyclopenta[c]quinoline core. The sulfonamide group is then introduced through a reaction with sulfonyl chloride . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

4BP-Tqs undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmacological Properties

4BP-Tqs is primarily recognized for its role as a potent allosteric agonist of α7 nAChRs. Unlike traditional orthosteric agonists like acetylcholine, which cause rapid receptor desensitization, this compound activates these receptors with minimal desensitization, making it a valuable tool for studying receptor dynamics.

Neuropharmacology

The unique properties of this compound have made it a subject of interest in neuropharmacological research:

  • Cognitive Enhancement : As an α7 nAChR agonist, this compound may enhance cognitive functions and has been studied for its potential in treating cognitive deficits associated with disorders such as Alzheimer's disease .
  • Neuroprotection : Research indicates that compounds like this compound can offer neuroprotective benefits by modulating neurotransmitter release and reducing neuroinflammation .

Behavioral Studies

Case studies involving animal models have demonstrated that this compound can influence behavior:

  • Anxiety and Depression Models : Administration of this compound in rodent models has shown promise in reducing anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
  • Memory and Learning : Behavioral tests indicate improved performance in memory tasks when subjects are treated with this compound, supporting its role in cognitive enhancement .

Comparative Analysis of Related Compounds

To better understand the significance of this compound, it is useful to compare it with related compounds:

CompoundTypeEC50 (µM)DesensitizationNotes
AcetylcholineOrthosteric Agonist>100HighRapid desensitization observed
TQSPositive Allosteric Modulator10ModerateEnhances ACh effects
This compoundAllosteric Agonist0.5MinimalPotent neuroprotective and cognitive effects

Conclusion and Future Directions

The compound this compound represents a significant advancement in the study of α7 nAChRs due to its unique pharmacological profile. Its ability to activate receptors without causing rapid desensitization opens new avenues for research into cognitive enhancement and neuroprotection.

Future research should focus on:

  • In Vivo Studies : Further exploration of the therapeutic potential of this compound in clinical settings.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its effects on nAChRs.
  • Comparative Studies : Evaluating the efficacy and safety profiles of this compound against other existing therapies for neurological disorders.

By continuing to explore the diverse applications of this compound, researchers can better understand its potential role in treating various neurological conditions and enhancing cognitive function.

作用機序

4BP-Tqs exerts its effects by binding to an intrasubunit cavity within the α7 nAChR. This binding activates the receptor via an allosteric mechanism, which is distinct from the conventional activation by acetylcholine. This results in the potentiation of acetylcholine responses and the activation of the receptor .

生物活性

4BP-Tqs (4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) is a compound of significant interest in pharmacological research due to its selective activity on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This article provides a detailed overview of its biological activity, including data tables and key research findings.

This compound functions primarily as an allosteric agonist at α7 nAChRs. Unlike traditional orthosteric agonists such as acetylcholine, which bind directly to the receptor's active site, this compound binds to an allosteric site, enhancing receptor activation without causing rapid desensitization. This unique mechanism allows for prolonged receptor activity and has implications for therapeutic applications in conditions such as Alzheimer's disease and schizophrenia.

Key Research Findings

  • Agonist Potency :
    • This compound exhibits a lower half-maximal effective concentration (EC50) compared to acetylcholine, with values reported at approximately 17±3μM17\pm 3\mu M for this compound versus 128±12μM128\pm 12\mu M for acetylcholine . This indicates a more potent activation of α7 nAChRs by this compound.
  • Desensitization Profile :
    • Activation of α7 nAChRs by this compound results in minimal desensitization compared to traditional agonists. Studies show that while orthosteric agonists induce rapid desensitization, this compound allows for sustained receptor activation with very slow desensitization occurring over extended periods .
  • Receptor Activation Dynamics :
    • The response dynamics indicate that the activation by this compound is characterized by a slower onset compared to acetylcholine, which could be beneficial in therapeutic contexts where prolonged receptor engagement is desired .

Comparative Table of Biological Activity

Compound Mechanism EC50 (μM) Desensitization Rate Maximal Response
AcetylcholineOrthosteric Agonist128 ± 12RapidBaseline
This compoundAllosteric Agonist17 ± 3Minimal45-fold greater than ACh

Study on Neuroprotective Effects

In a study examining the neuroprotective effects of this compound in rat primary hippocampal neurons, it was observed that co-application with orthosteric agonists led to significantly enhanced neuronal survival and reduced apoptosis markers. The compound facilitated recovery from desensitization induced by other agonists, indicating its potential role in neuroprotection .

Binding Site Analysis

Computer docking studies have revealed that both TQS and this compound bind within an intrasubunit transmembrane cavity of the α7 nAChR, distinct from the orthosteric site utilized by acetylcholine. Mutations in specific amino acids within this cavity have demonstrated significant impacts on the agonist activation profile of this compound, underscoring its unique binding characteristics .

Q & A

Basic Research Questions

Q. What are the structural and functional characteristics of 4BP-TQS in modulating α7 nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer : Use electrophysiological techniques (e.g., single-channel recordings) to compare this compound with orthosteric agonists like acetylcholine (ACh). Measure parameters such as mean open time, burst duration, and single-channel conductance. For structural insights, employ molecular docking simulations to identify binding sites. Experimental data show that this compound increases mean open time (3.2 ms vs. 1.5 ms for ACh) and conductance (84 pS vs. 72 pS for ACh), suggesting distinct activation mechanisms .

Q. How can researchers design experiments to validate the allosteric activation mechanism of this compound?

  • Methodological Answer : Co-apply this compound with competitive antagonists like methyllycaconitine (MLA) to assess receptor specificity. Use concentration-response curves to compare efficacy (e.g., EC₅₀ values) in the presence and absence of antagonists. For example, MLA reduces this compound-induced responses by ~50% at 10⁻⁴ M, confirming partial allosteric modulation . Include control experiments with orthosteric agonists to isolate allosteric effects.

Advanced Research Questions

Q. How do contradictory findings in concentration-response relationships for this compound arise, and how should they be resolved?

  • Methodological Answer : Contradictions may stem from differences in receptor isoforms, experimental conditions (e.g., temperature, co-agonists), or statistical variability. To resolve them:

Perform meta-analyses of published data (e.g., EC₅₀ ranges: 10⁻⁶–10⁻⁴ M) .

Use standardized protocols (e.g., consistent buffer composition, voltage-clamp settings).

Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of variations.
Example: The biphasic response in Figure 4 ( ) may reflect receptor desensitization or cooperative binding, requiring further kinetic modeling .

Q. What methodologies are critical for distinguishing between orthosteric and allosteric activation pathways of this compound?

  • Methodological Answer :

Competitive Binding Assays : Use radiolabeled orthosteric ligands (e.g., [³H]-epibatidine) to test displacement by this compound.

Mutagenesis Studies : Modify residues in the orthosteric binding pocket (e.g., α7 nAChR Loop C) and measure this compound efficacy.

Co-application Experiments : Test synergy between this compound and ACh; allosteric agonists often potentiate orthosteric responses.
Data from show that this compound and ACh co-application increases burst length by 40%, supporting a distinct binding site .

Q. How can researchers ensure reproducibility of single-channel kinetics data for this compound-activated α7 nAChRs?

  • Methodological Answer :

Standardize Recording Conditions : Use cell lines with stable α7 nAChR expression (e.g., SH-EP1-hα7) and consistent patch-clamp configurations.

Data Filtering : Apply a cutoff for acceptable open-state noise (e.g., <0.5 pA RMS).

Public Data Sharing : Deposit raw traces and analysis scripts in repositories like Zenodo or Figshare, adhering to FAIR principles .

Q. Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported EC₅₀ values for this compound across studies?

  • Methodological Answer :

  • Step 1 : Conduct sensitivity analyses to identify variables influencing EC₅₀ (e.g., receptor density, auxiliary proteins like RIC-3).
  • Step 2 : Use hierarchical Bayesian modeling to account for between-study heterogeneity.
  • Step 3 : Validate findings with orthogonal assays (e.g., calcium imaging vs. electrophysiology).
    Example: EC₅₀ variations (10⁻⁶–10⁻⁴ M) may reflect differences in receptor stoichiometry or assay sensitivity .

Q. What statistical approaches are recommended for analyzing concentration-response data with high variability?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a Hill equation with bootstrapping to estimate confidence intervals.
  • Outlier Detection : Use Grubbs’ test or Mahalanobis distance to exclude non-physiological responses.
  • Error Propagation : Calculate combined uncertainties for parameters like EC₅₀ and Hill coefficient .

Q. Experimental Design and Validation

Q. What controls are essential for validating this compound specificity in α7 nAChR studies?

  • Methodological Answer :

Negative Controls : Use α7 nAChR knockout models or siRNA-mediated silencing.

Pharmacological Controls : Apply selective inhibitors (e.g., α-bungarotoxin for α7, MLA for allosteric sites).

Positive Controls : Include orthosteric agonists (e.g., ACh) to benchmark receptor functionality .

Q. How can researchers optimize protocols for long-term stability of this compound in physiological buffers?

  • Methodological Answer :

  • Stability Assays : Use HPLC or mass spectrometry to monitor this compound degradation over time (e.g., 24-hour stability at 37°C).
  • Buffer Optimization : Add antioxidants (e.g., 0.1% ascorbic acid) or adjust pH to 7.4 to prevent hydrolysis .

特性

IUPAC Name

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCXHXYZTLIZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。